molecular formula C7H10F6NP B14006185 2,6-Lutidine hexafluorophosphate

2,6-Lutidine hexafluorophosphate

Cat. No.: B14006185
M. Wt: 253.12 g/mol
InChI Key: JIMJZUPQEMNBEQ-UHFFFAOYSA-O
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Description

2,6-Lutidine hexafluorophosphate is a chemical compound derived from 2,6-lutidine, a dimethyl-substituted derivative of pyridine. It is known for its applications in organic synthesis, particularly as a non-nucleophilic base. The hexafluorophosphate anion enhances the stability and solubility of the compound in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Lutidine hexafluorophosphate can be synthesized by reacting 2,6-lutidine with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane. The process involves the protonation of 2,6-lutidine followed by the formation of the hexafluorophosphate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,6-Lutidine hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-diformylpyridine.

    Substitution: It participates in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.

Major Products:

    Oxidation: The major product is 2,6-diformylpyridine.

    Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives of 2,6-lutidine.

Scientific Research Applications

2,6-Lutidine hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a base in organic synthesis, particularly in the formation of silyl ethers and other protective groups.

    Biology: It serves as a reagent in the synthesis of biologically active molecules, including peptides and nucleotides.

    Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,6-lutidine hexafluorophosphate involves its role as a non-nucleophilic base. It stabilizes reaction intermediates and facilitates the formation of desired products by deprotonating substrates without participating in nucleophilic attacks. The hexafluorophosphate anion enhances the solubility and stability of the compound, making it effective in various reaction conditions.

Comparison with Similar Compounds

    2,4-Lutidine: Another dimethyl-substituted pyridine with different steric and electronic properties.

    3,5-Lutidine: A positional isomer of 2,6-lutidine with distinct reactivity.

    Pyridine: The parent compound with a simpler structure and higher nucleophilicity.

Uniqueness: 2,6-Lutidine hexafluorophosphate is unique due to its steric hindrance and non-nucleophilic nature, making it an ideal base for reactions requiring minimal interference. The hexafluorophosphate anion further enhances its stability and solubility, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10F6NP

Molecular Weight

253.12 g/mol

IUPAC Name

2,6-dimethylpyridin-1-ium;hexafluorophosphate

InChI

InChI=1S/C7H9N.F6P/c1-6-4-3-5-7(2)8-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q;-1/p+1

InChI Key

JIMJZUPQEMNBEQ-UHFFFAOYSA-O

Canonical SMILES

CC1=[NH+]C(=CC=C1)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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